Home > Products > Screening Compounds P62187 > Aclidinium-d5 Bromide
Aclidinium-d5 Bromide -

Aclidinium-d5 Bromide

Catalog Number: EVT-1495234
CAS Number:
Molecular Formula: C₂₆H₂₅D₅BrNO₄S₂
Molecular Weight: 569.59
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Aclidinium-d5 bromide is a deuterated form of aclidinium bromide, a long-acting muscarinic antagonist primarily used in the treatment of chronic obstructive pulmonary disease (COPD). The deuteration enhances the pharmacokinetic profile and metabolic stability of the compound, making it an interesting subject for research in drug development and therapeutic applications. Aclidinium bromide itself is characterized by its quaternary ammonium structure and is known for its bronchodilator effects.

Source and Classification

Aclidinium-d5 bromide is classified as a synthetic organic compound and belongs to the class of muscarinic antagonists. It is derived from aclidinium, which has been approved by regulatory authorities such as the Food and Drug Administration for use in managing stable COPD. The compound has been studied for its efficacy in improving lung function and reducing exacerbations in patients with moderate to severe COPD.

Synthesis Analysis

Methods

The synthesis of aclidinium-d5 bromide involves several steps, beginning with the acylation of quinuclidinol using methyl chlorooxoacetate or oxalic acid monomethyl ester. This reaction forms an intermediate that undergoes further transformations, including a Grignard reaction with 2-bromothiophene to yield the desired product.

Technical Details:

  1. Acylation Reaction: Quinuclidinol is acylated under controlled conditions using deuterated reagents to incorporate deuterium atoms into the molecular structure.
  2. Grignard Reaction: The intermediate undergoes a Grignard reaction with 2-bromothiophene, which is crucial for forming the final structure of aclidinium-d5 bromide.
  3. Solvent Selection: The process typically employs solvents such as acetonitrile and chloroform, optimizing conditions to enhance yield and purity while minimizing environmental impact.
Molecular Structure Analysis

Structure

Aclidinium-d5 bromide maintains a similar molecular framework to aclidinium bromide but incorporates deuterium atoms at specific positions. The chemical structure can be represented as follows:

  • Chemical Formula: C21H26BrN2O4SC_{21}H_{26}BrN_2O_4S
  • Molecular Weight: Approximately 450.4 g/mol.

The presence of deuterium modifies the vibrational properties of the molecule, which can be advantageous in pharmacokinetic studies.

Data

  • X-ray Powder Diffraction Pattern: Aclidinium-d5 bromide exhibits characteristic peaks that can be analyzed through X-ray diffraction techniques to confirm its crystalline structure and purity.
Chemical Reactions Analysis

Reactions

Aclidinium-d5 bromide can participate in various chemical reactions typical for quaternary ammonium compounds:

  1. Hydrolysis: Under certain conditions, aclidinium-d5 bromide may hydrolyze, leading to the formation of its corresponding acid.
  2. Alkylation: The compound can undergo alkylation reactions, particularly with electrophilic reagents, due to its nucleophilic sites.
  3. Reactions with Muscarinic Receptors: Aclidinium-d5 bromide acts on muscarinic receptors in the respiratory system, inhibiting acetylcholine binding and resulting in bronchodilation.

Technical Details:

  • The reactions are often facilitated by specific catalysts or under controlled pH conditions to ensure high yields and selectivity.
Mechanism of Action

Aclidinium-d5 bromide functions primarily as a muscarinic antagonist. Its mechanism involves blocking the action of acetylcholine at muscarinic receptors located in bronchial smooth muscle:

  1. Binding Affinity: Aclidinium-d5 bromide exhibits high affinity for M3 muscarinic receptors, leading to relaxation of bronchial smooth muscle.
  2. Bronchodilation Effect: This antagonistic action results in bronchodilation, improving airflow and reducing symptoms associated with COPD.
  3. Pharmacokinetics: The incorporation of deuterium enhances metabolic stability, potentially prolonging the therapeutic effects compared to non-deuterated forms.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Aclidinium-d5 bromide typically appears as a white to off-white crystalline powder.
  • Solubility: It is soluble in organic solvents like acetonitrile and chloroform but shows limited solubility in water.

Chemical Properties

  • Stability: The compound exhibits good stability under standard storage conditions but should be protected from light and moisture.
  • Melting Point: Specific melting point data may vary but generally falls within expected ranges for similar compounds.
Applications

Aclidinium-d5 bromide serves several scientific uses:

  1. Research Applications: Due to its unique isotopic labeling, it is utilized in pharmacokinetic studies to trace metabolic pathways and understand drug interactions.
  2. Therapeutic Development: As a derivative of aclidinium bromide, it may be explored for enhanced formulations or novel delivery systems aimed at improving patient outcomes in COPD management.
  3. Clinical Trials: Ongoing research may investigate its efficacy compared to other long-acting muscarinic antagonists, contributing valuable data to the field of respiratory medicine.
Introduction to Aclidinium-d5 Bromide: Isotopic Labeling in Pharmaceutical Research

Structural Characterization of Aclidinium-d5 Bromide: Deuterium Substitution Patterns

Aclidinium-d5 bromide retains the core quaternary ammonium structure of non-deuterated aclidinium bromide, comprising a bicyclic [2.2.2] octane system ester-linked to a 2-hydroxy-2,2-di(2-thienyl)acetic acid moiety. The deuterium atoms are specifically incorporated at the phenoxypropyl aromatic ring, replacing all five hydrogen atoms in the phenyl group (C₆D₅ instead of C₆H₅) [8]. This modification results in a mass shift of +5 Da compared to the native compound (564.55 g/mol → 569.59 g/mol) while preserving:

  • Muscarinic receptor affinity (M₃ dissociation half-life: ~29 hours)
  • Quaternary ammonium charge distribution
  • Ester-based hydrolytic lability [1] [3]

Table 1: Structural Comparison of Aclidinium Bromide and Aclidinium-d5 Bromide

CharacteristicAclidinium BromideAclidinium-d5 Bromide
Molecular FormulaC₂₆H₃₀BrNO₄S₂C₂₆H₂₅D₅BrNO₄S₂
Molecular Weight (g/mol)564.55569.59
Deuterium PositionsNonePhenyl ring (C₆H₅ → C₆D₅)
CAS Registry Number320345-99-1320345-99-1 (unlabeled basis)
Key Pharmacological ActivityM₃ muscarinic antagonistIdentical to non-deuterated form

The isotopic labeling does not alter steric or electronic properties critical to receptor binding but introduces distinct spectroscopic signatures (e.g., mass spectrometry, NMR) for traceability [8].

Rationale for Deuterium Isotopic Labeling in Muscarinic Antagonists

Deuterium labeling exploits the kinetic isotope effect (KIE), where carbon-deuterium (C–D) bonds exhibit higher stability than carbon-hydrogen (C–H) bonds due to reduced vibrational frequency and lower zero-point energy. In muscarinic antagonists like aclidinium, deuterium substitution at metabolically vulnerable sites:

  • Slows Hepatic Metabolism: Cytochrome P450 (CYP)-mediated oxidation is attenuated, extending half-life in metabolic stability assays [3].
  • Illuminates Hydrolytic Pathways: Aclidinium undergoes rapid hydrolysis via plasma esterases to inactive metabolites (LAS34823 and LAS34850). Deuterium tagging allows quantitative tracking of these metabolites in biological matrices [3] [5].
  • Enables Mass Spectrometric Differentiation: Facilitates discrimination between endogenous compounds and drug-derived analytes in complex samples, improving detection sensitivity [8].

For aclidinium-d5, the phenyl ring was selected for deuteration due to its distance from the ester hydrolysis site, ensuring isotopic labeling does not interfere with primary degradation kinetics. This positions aclidinium-d5 as a tool for studying simultaneous hydrolytic and oxidative pathways without pharmacological interference [3] [8].

Historical Development of Deuterated Long-Acting Muscarinic Antagonists

The evolution of deuterated LAMAs parallels advances in isotopic chemistry and respiratory pharmacology:

  • Early Anticholinergics (1960s–1990s): Ipratropium bromide, a short-acting quaternary ammonium compound, established inhalation as an efficient delivery route but required 4–6 daily doses. Non-deuterated analogs faced challenges in metabolic stability [2].
  • First-Generation LAMAs (2002): Tiotropium’s once-daily dosing emerged from structural optimization (e.g., thiophene carboxylate group). However, systemic exposure raised safety concerns, prompting interest in metabolically labile agents [2] [7].
  • Aclidinium’s Design (2009): Engineered for rapid hydrolysis via esterases, minimizing systemic anticholinergic effects. Its carboxylic acid metabolite (LAS34850) shows negligible receptor affinity [3] [5].
  • Deuterated Analog Era (2010s): Aclidinium-d5 bromide entered research catalogs as a probe for mechanistic studies. Its synthesis enabled:
  • Quantification of pulmonary versus systemic absorption
  • Validation of hydrolytic inactivation pathways in renal/hepatic impairment models [3] [8].

Properties

Product Name

Aclidinium-d5 Bromide

Molecular Formula

C₂₆H₂₅D₅BrNO₄S₂

Molecular Weight

569.59

Synonyms

(3R)-3-[(2-Hydroxy-2,2-di-2-thienylacetyl)oxy]-1-(3-phenoxypropyl)-1-azoniabicyclo[2.2.2]octane-d5 Bromide; (3R)-(2-Hydroxy-2,2-dithien-2-ylacetoxy)-1-(3-phenoxypropyl)-1-azoniabicyclo[2.2.2]octane-d5 Bromide; Aclidinium-d5 Bromide; Genuair-d5; LAS 3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.